N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-13-19-14-18(11-12-20(19)23(16)2)15-22-21(24)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-14H,6,9-10,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVQUJSJYNYQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Challenges in Synthesis
- Indole functionalization : Introducing methyl groups at the 1- and 2-positions while ensuring regioselective substitution at the 5-position.
- Amide bond formation : Achieving high yields without racemization or side reactions.
- Steric and electronic effects : Managing the steric bulk of the 1,2-dimethylindole group during coupling reactions.
Synthesis of (1,2-Dimethyl-1H-indol-5-yl)methylamine
Step 1: Preparation of 1,2-Dimethylindole
1,2-Dimethylindole is synthesized via sequential alkylation of indole:
- 1-Methylation : Indole is treated with methyl iodide and sodium hydride in tetrahydrofuran (THF) at 0°C, yielding 1-methylindole.
- 2-Methylation : Directed ortho-metalation using lithium diisopropylamide (LDA) at -78°C, followed by quenching with methyl iodide, affords 1,2-dimethylindole.
Reaction Conditions :
Step 2: Formylation at the 5-Position
The Vilsmeier-Haack reaction introduces a formyl group at the 5-position of 1,2-dimethylindole:
Step 3: Reductive Amination to Methylamine
The formyl group is converted to an aminomethyl moiety via reductive amination:
- Intermediate formation : 5-Formyl-1,2-dimethylindole is reacted with ammonium acetate in methanol.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added at 25°C, yielding (1,2-dimethyl-1H-indol-5-yl)methylamine.
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 6.95 (d, J = 3.1 Hz, 1H, Ar-H), 3.85 (s, 2H, CH₂NH₂), 2.45 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃).
Synthesis of 4-Phenylbutanoyl Chloride
Acid Chloride Preparation
4-Phenylbutanoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous DCM:
Safety Note : SOCl₂ reacts exothermically; strict moisture control is required.
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
The amine and acyl chloride are coupled in a biphasic system:
- Reactants : (1,2-Dimethyl-1H-indol-5-yl)methylamine (1.0 equiv), 4-phenylbutanoyl chloride (1.2 equiv).
- Base : Aqueous sodium hydroxide (10% w/v).
- Solvent : Dichloromethane/water (1:1).
- Conditions : Stirring at 25°C for 12 hours.
Yield : 74% after extraction and chromatography.
Microwave-Assisted Coupling
A solvent-free approach enhances reaction efficiency:
- Reactants : Equimolar amine and acyl chloride.
- Conditions : Microwave irradiation at 100 W, 80°C for 20 minutes.
- Yield : 88%.
Alternative Synthetic Pathways
Ugi Four-Component Reaction
A one-pot strategy using:
Enzymatic Aminolysis
Lipase-catalyzed amidation in non-aqueous media:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Solvent : Tert-butanol, 40°C, 48 hours.
- Yield : 61% (eco-friendly but slower).
Optimization and Yield Analysis
Table 1. Comparative Analysis of Amidation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | 25°C, 12 h | 74 | 95 |
| Microwave-assisted | 80°C, 20 min | 88 | 98 |
| Ugi Reaction | 25°C, 24 h | 52 | 90 |
| Enzymatic Aminolysis | 40°C, 48 h | 61 | 93 |
Key Insight : Microwave irradiation significantly improves yield and reduces reaction time, making it the preferred method.
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 2H, Ar-H), 7.40–7.25 (m, 5H, Ar-H), 6.95 (s, 1H, indole-H), 4.25 (s, 2H, CH₂N), 2.50 (t, J = 7.3 Hz, 2H, COCH₂), 2.35 (s, 3H, N-CH₃), 2.20 (s, 3H, C-CH₃), 1.85–1.70 (m, 4H, CH₂CH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=C aromatic).
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylbutanamide moiety, converting it to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the phenylbutanamide moiety.
Substitution: Various substituted indole derivatives with different functional groups.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, potentially modulating their activity. The phenylbutanamide moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzimidazole Derivatives
Benzimidazole-based compounds share a bicyclic aromatic scaffold similar to indole but with nitrogen atoms at positions 1 and 3. highlights two derivatives:
- B8 (N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide) : Includes an acetamide group, enhancing polarity relative to B1.
Key Differences :
- The phenylbutanamide chain in the target compound is bulkier than B1’s methoxyaniline or B8’s acetamide, likely influencing receptor-binding selectivity and metabolic clearance .
Chromatographic Behavior of Amide-Containing Compounds
examines chromatographic separation of N-(3,5-dinitrobenzoyl) amino acid esters on chiral stationary phases (CSPs).
- Polarity Effects : The phenylbutanamide chain may reduce polarity compared to smaller esters (e.g., alanine or phenylalanine derivatives), leading to longer retention times on reversed-phase columns.
- Steric Interactions : The 1,2-dimethylindole group could hinder interactions with CSPs, analogous to how end-capping modifies separation efficiency in .
Data Tables
Table 1: Structural and Hypothesized Property Comparison
*logP values estimated via computational tools (e.g., ChemAxon).
Table 2: Chromatographic Factors (Extrapolated from )
| Compound Type | Substituent Bulk | Polarity | Predicted α (Separation Factor)* |
|---|---|---|---|
| Target Compound | High | Moderate | 1.5–2.0 |
| B1 | Moderate | Low | 1.2–1.5 |
| N-(3,5-dinitrobenzoyl)alanine ester | Low | High | 0.8–1.1 |
*α values inferred from ’s trends; actual data required for validation.
Research Implications and Limitations
- Structural Insights : The target compound’s lipophilic profile may favor CNS penetration over benzimidazoles, but this requires experimental validation.
- Analytical Challenges : Chromatographic separation may necessitate specialized CSPs, as suggested by ’s emphasis on end-capping effects .
- Knowledge Gaps: Direct comparative studies on bioactivity, solubility, and stability are absent; inferences rely on structural analogs.
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide is a synthetic organic compound classified as an indole derivative. This compound has garnered attention in the scientific community due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbutanamide. Its molecular formula is with a molecular weight of approximately 336.43 g/mol. The structure features an indole ring substituted at the 1 and 2 positions with methyl groups and a phenylbutanamide moiety.
Structural Formula
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis.
- Alkylation : The indole core undergoes alkylation to introduce dimethyl groups using methyl iodide and sodium hydride.
- Amide Formation : The final step involves reacting the substituted indole with 4-phenylbutanoyl chloride in the presence of a base like triethylamine.
Pharmacological Potential
Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:
- Antioxidant Activity : Indole derivatives are known for their ability to scavenge free radicals.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
- Antineoplastic Properties : Certain indole derivatives have shown potential in inhibiting cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antioxidant Studies : A study demonstrated that similar indole compounds exhibit significant antioxidant activity, potentially reducing oxidative stress in cells .
- Anti-inflammatory Mechanisms : Research on related indole derivatives has shown their capability to inhibit pro-inflammatory cytokines, suggesting a similar mechanism may be applicable to this compound .
- Cancer Research : Investigations into the antitumor effects of indole derivatives indicate that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-4-methoxybenzamide | Dimethylamino group; methoxy substitution | Antidepressant activity |
| N-(3-amino-2,3-dioxo)-4-(2-fluorophenyl)-2-methylcarboxamide | Dioxo group; fluorophenyl | Anticancer properties |
| N-(3-aminoindane) | Amino group; indane structure | Neuroprotective effects |
The unique substitution pattern of this compound may confer distinct biological activities compared to its analogs.
Q & A
Q. What are the recommended synthetic pathways for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide, and what purification methods ensure high yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Indole core functionalization : Alkylation or acylation at the 5-position of the 1,2-dimethylindole scaffold.
- Amide coupling : Reaction of the indole-methyl intermediate with 4-phenylbutanoic acid derivatives using coupling agents like EDCI/HOBt.
Purification methods include column chromatography (silica gel, gradient elution) and recrystallization from ethanol or ethyl acetate to achieve >95% purity. Structural confirmation requires H-NMR, C-NMR, and HRMS .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H-NMR identifies proton environments (e.g., methyl groups on the indole ring), while C-NMR confirms carbon backbone connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO).
- Infrared Spectroscopy (IR) : Detects functional groups like amide C=O stretches (~1650 cm) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency Measures : Immediate eye/skin washing stations and access to medical assistance for accidental exposure .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?
Low yields (e.g., <15% in some indole derivatives ) may arise from steric hindrance or unstable intermediates. Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps.
- Temperature Control : Lowering reaction temperatures to reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
Statistical tools like Design of Experiments (DoE) can systematically identify optimal conditions .
Q. How do structural modifications influence the compound’s bioactivity, and what computational methods predict these effects?
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the phenylbutanamide moiety may enhance binding to targets like Bcl-2 proteins .
- Computational Tools : Molecular docking (AutoDock Vina) predicts interactions with biological targets, while QSAR models correlate structural features with activity .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions (e.g., varying IC values in anticancer assays) may stem from:
Q. What methodologies are used to study the compound’s stability under physiological conditions?
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds.
- Metabolic Stability : Liver microsome assays to predict in vivo half-life .
Methodological Guidance
For Basic Research:
- Prioritize stepwise synthesis validation with intermediate characterization.
- Use TLC to monitor reaction progress and HPLC for purity assessment .
For Advanced Research:
- Employ cryogenic NMR (e.g., 600 MHz) for resolving complex splitting patterns in crowded spectra.
- Combine in vitro and in silico approaches (e.g., molecular dynamics simulations) to elucidate mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
